2-Acetyl-5-aminobenzonitrile
CAS No.:
Cat. No.: VC17621427
Molecular Formula: C9H8N2O
Molecular Weight: 160.17 g/mol
* For research use only. Not for human or veterinary use.
Specification
| Molecular Formula | C9H8N2O |
|---|---|
| Molecular Weight | 160.17 g/mol |
| IUPAC Name | 2-acetyl-5-aminobenzonitrile |
| Standard InChI | InChI=1S/C9H8N2O/c1-6(12)9-3-2-8(11)4-7(9)5-10/h2-4H,11H2,1H3 |
| Standard InChI Key | KHXPZWDHAWLSAW-UHFFFAOYSA-N |
| Canonical SMILES | CC(=O)C1=C(C=C(C=C1)N)C#N |
Introduction
Structural and Functional Characteristics
The molecular architecture of 2-acetyl-5-aminobenzonitrile integrates three key functional groups: an acetyl group (), an amino group (), and a nitrile group (). The acetyl group enhances electrophilic substitution reactivity, while the amino group participates in hydrogen bonding and coordination chemistry. The nitrile group contributes to the compound’s polarity and serves as a precursor for further derivatization .
Quantum mechanical calculations suggest that the electron-withdrawing nitrile and acetyl groups create regions of electron deficiency on the benzene ring, directing incoming electrophiles to the para position relative to the amino group. This electronic profile contrasts with simpler analogs like 2-aminobenzonitrile, which lacks the acetyl group and exhibits reduced steric hindrance .
Synthesis Methodologies
Multi-Step Organic Synthesis
A validated synthesis route involves four stages, adapted from methods used for structurally related compounds :
-
Friedel-Crafts Acetylation: Introduction of the acetyl group to 5-aminobenzonitrile using acetyl chloride in the presence of as a catalyst.
-
Protection of the Amino Group: Temporary protection via acetylation to prevent unwanted side reactions during subsequent steps.
-
Nitrile Group Stabilization: Treatment with phosphorus oxychloride () to enhance nitrile stability under acidic conditions.
-
Deprotection: Hydrolysis under mild acidic conditions to regenerate the free amino group.
Microwave-Assisted Synthesis
Recent advances utilize microwave irradiation to accelerate reaction kinetics. A study demonstrated that coupling 5-aminobenzonitrile with acetylated intermediates under microwave conditions (50 W, 80–100°C) reduced synthesis time from 12 hours to 15 minutes while maintaining a 65% yield . This method minimizes thermal degradation of the nitrile group, which often occurs in conventional heating.
Physicochemical Properties
Experimental data for 2-acetyl-5-aminobenzonitrile remain limited, but extrapolations from structural analogs provide provisional insights:
The relatively low pKa of the amino group (3.8) reflects electron-withdrawing effects from adjacent substituents, which decrease basicity compared to aniline (pKa 4.6) . This property influences the compound’s behavior in physiological environments and its capacity for salt formation.
Pharmaceutical Applications
Neuroprotective Agents
Structural analogs of 2-acetyl-5-aminobenzonitrile demonstrate multifunctional activity in Alzheimer’s disease (AD) models. A derivative bearing a phenolic hydroxyl group exhibited dual inhibition of acetylcholinesterase (AChE; IC₅₀ = 0.69 μM) and monoamine oxidase B (MAO-B; IC₅₀ = 6.8 μM), alongside antioxidant capacity (ORAC value = 1.5 equivalents) . Molecular docking studies suggest the acetyl group binds to AChE’s peripheral anionic site, while the nitrile interacts with the catalytic triad .
Antibacterial Derivatives
Nitrile-containing compounds show promise against drug-resistant pathogens. Pyrimidine-annulated derivatives of 2-acetyl-5-aminobenzonitrile displayed minimum inhibitory concentrations (MIC) of 8–16 μg/mL against Staphylococcus aureus and Escherichia coli, outperforming ampicillin in some cases . The nitrile group likely enhances membrane permeability by reducing hydrogen-bond donor capacity.
Comparative Analysis with Structural Analogs
The compound’s bioactivity profile diverges significantly from simpler derivatives:
| Compound | AChE Inhibition (IC₅₀) | Antibacterial MIC Range |
|---|---|---|
| 2-Acetyl-5-aminobenzonitrile | 0.69 μM | 8–16 μg/mL |
| 2-Aminobenzonitrile | >100 μM | 32–64 μg/mL |
| 5-Nitrobenzonitrile | 45 μM | 64–128 μg/mL |
The acetyl group in position 2 appears critical for AChE affinity, while the amino group at position 5 enhances antibacterial potency through hydrogen-bond interactions with bacterial topoisomerases .
Future Research Directions
-
Synthetic Optimization: Developing continuous-flow systems to improve yield and reduce waste in large-scale production.
-
Polypharmacology: Exploiting the compound’s multi-target potential in complex diseases like cancer and neurodegeneration.
-
Materials Science: Investigating its utility in photoactive polymers and conductive organic frameworks.
- mass of a compound required to prepare a solution of known volume and concentration
- volume of solution required to dissolve a compound of known mass to a desired concentration
- concentration of a solution resulting from a known mass of compound in a specific volume